An In-depth Technical Guide to the Core Properties of 2-Amino-6-methoxypyrazine
An In-depth Technical Guide to the Core Properties of 2-Amino-6-methoxypyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-6-methoxypyrazine (CAS No: 6905-47-1) is a substituted pyrazine derivative of interest in medicinal chemistry and drug discovery. The pyrazine ring is a key structural motif in numerous biologically active compounds, and its derivatives are explored for a wide range of therapeutic applications.[1][2][3] This technical guide provides a comprehensive overview of the fundamental properties of 2-Amino-6-methoxypyrazine, including its physicochemical characteristics, spectral data, synthesis, and potential applications. Due to the limited availability of extensive experimental data in peer-reviewed literature, this guide combines established information from chemical databases with data for structurally similar compounds to provide a predictive context for researchers.
Chemical and Physical Properties
2-Amino-6-methoxypyrazine, also known as 6-methoxypyrazin-2-amine, is a heterocyclic organic compound. Its core structure consists of a pyrazine ring substituted with an amino group and a methoxy group.
Structural Information
| Property | Value | Source |
| IUPAC Name | 6-methoxypyrazin-2-amine | PubChem[4] |
| CAS Number | 6905-47-1 | PubChem[4] |
| Molecular Formula | C₅H₇N₃O | PubChem[4] |
| Molecular Weight | 125.13 g/mol | PubChem[4] |
| Canonical SMILES | COC1=NC(=CN=C1)N | PubChem[4] |
| InChI Key | YGFNVCMGUHJLRU-UHFFFAOYSA-N | PubChem[4] |
Physicochemical Properties
Detailed experimental data for the physicochemical properties of 2-Amino-6-methoxypyrazine are not widely available. The following table includes computed properties from reliable databases, which can serve as estimations for experimental design.
| Property | Predicted Value | Source |
| XLogP3 | 0.7 | PubChem[4] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[4] |
| Rotatable Bond Count | 1 | PubChem[4] |
| Topological Polar Surface Area | 61 Ų | PubChem[4] |
| Heavy Atom Count | 9 | PubChem[4] |
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
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Aromatic Protons: Two singlets are expected for the two protons on the pyrazine ring. Their chemical shifts would likely be in the aromatic region (δ 7.0-8.0 ppm).
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Methoxy Protons: A singlet corresponding to the three protons of the methoxy group (-OCH₃) is anticipated, likely in the range of δ 3.8-4.2 ppm.
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Amino Protons: A broad singlet for the two protons of the amino group (-NH₂) is expected. The chemical shift of this peak can vary significantly depending on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum is expected to show five distinct signals corresponding to the five carbon atoms in the molecule. The carbons of the pyrazine ring would appear in the downfield region typical for aromatic heterocycles. The methoxy carbon would have a characteristic chemical shift around 55-60 ppm.
Infrared (IR) Spectroscopy (Predicted)
Based on the functional groups present, the IR spectrum of 2-Amino-6-methoxypyrazine is predicted to exhibit the following characteristic absorption bands:
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N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹ due to symmetric and asymmetric stretching vibrations.
-
C-H Stretching: Aromatic C-H stretches are expected just above 3000 cm⁻¹, while the sp³ C-H stretch of the methoxy group will be just below 3000 cm⁻¹.
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C=N and C=C Stretching: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.
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C-O Stretching: A strong absorption band for the C-O stretch of the methoxy group is expected in the 1200-1300 cm⁻¹ region.
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N-H Bending: A bending vibration for the primary amine is expected around 1600 cm⁻¹.
Mass Spectrometry (Predicted)
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 125. Subsequent fragmentation patterns would likely involve the loss of a methyl radical from the methoxy group or other characteristic cleavages of the pyrazine ring.
Synthesis and Reactivity
While a specific, detailed synthesis protocol for 2-Amino-6-methoxypyrazine is not widely published, a common synthetic route for substituted aminopyrazines involves the nucleophilic substitution of a halogenated pyrazine precursor.
A plausible synthetic pathway could involve the reaction of 2-chloro-6-methoxypyrazine with ammonia or a protected amine equivalent. The starting 2-chloro-6-methoxypyrazine can be prepared from the corresponding hydroxypyrazine.[5][6]
The amino group of 2-Amino-6-methoxypyrazine can undergo typical reactions of primary aromatic amines, such as diazotization followed by substitution, acylation, and alkylation. The pyrazine ring itself can participate in various organic reactions, although its reactivity is influenced by the electron-donating amino and methoxy substituents.
start [label="2-Hydroxypyrazine derivative"]; intermediate1 [label="2-Chloro-6-methoxypyrazine"]; product [label="2-Amino-6-methoxypyrazine", fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> intermediate1 [label="Chlorination (e.g., POCl₃)"]; intermediate1 -> product [label="Amination (e.g., NH₃)"]; }
Figure 1: A plausible synthetic route to 2-Amino-6-methoxypyrazine.
Applications in Drug Discovery and Medicinal Chemistry
Pyrazine derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules.[7] They are considered "privileged structures" as they can interact with a variety of biological targets. While specific biological activities for 2-Amino-6-methoxypyrazine are not extensively documented, its structural motifs are found in compounds with diverse therapeutic applications.
Substituted aminopyrazines have been investigated for their potential as:
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Kinase Inhibitors: The pyrazine scaffold can serve as a hinge-binding motif in many kinase inhibitors.[8]
-
Antimicrobial Agents: Pyrazine derivatives have shown promise as antibacterial and antifungal agents.[2]
-
Anticancer Agents: The pyrazine nucleus is a component of several compounds with demonstrated anticancer activity.[3][9]
The combination of an amino and a methoxy group on the pyrazine ring provides multiple points for further chemical modification, making 2-Amino-6-methoxypyrazine a potentially valuable building block for the synthesis of compound libraries for high-throughput screening. The amino group can be functionalized to introduce various side chains, while the methoxy group can be demethylated to a hydroxyl group for further derivatization.
Core [label="{2-Amino-6-methoxypyrazine | Core Scaffold}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; App1 [label="Kinase Inhibitors"]; App2 [label="Antimicrobial Agents"]; App3 [label="Anticancer Agents"]; App4 [label="CNS-Active Agents"];
Core -> App1 [label="Scaffold for\nhinge-binding"]; Core -> App2 [label="Pharmacophore\ncomponent"]; Core -> App3 [label="Bioisosteric\nreplacement"]; Core -> App4 [label="Modulation of\nphysicochemical properties"]; }
Figure 2: Potential therapeutic applications of the 2-Amino-6-methoxypyrazine scaffold.
Safety and Toxicology
Specific toxicological data for 2-Amino-6-methoxypyrazine is limited. However, based on the GHS classification of the parent compound, 6-methoxypyrazin-2-amine, it is predicted to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[4] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential when handling this compound. Work should be conducted in a well-ventilated fume hood.
For more detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Amino-6-methoxypyrazine is a heterocyclic compound with potential as a building block in medicinal chemistry and materials science. While comprehensive experimental data on its fundamental properties is currently scarce in the public domain, this guide provides a summary of the available information and predictive insights based on its chemical structure. Further research is needed to fully characterize this compound and explore its potential applications. The structural alerts from its aminopyrazine core suggest that it is a promising starting point for the development of novel therapeutic agents.
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